Butyl 2,3-diethylcyclopropane-1-carboxylate
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Overview
Description
Butyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with butyl and diethyl groups, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of diethylcyclopropane-1-carboxylate with butyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,3-diethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl or diethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Butyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Ethylcyclopropane: A cyclopropane ring substituted with an ethyl group.
Butylcyclopropane: A cyclopropane ring substituted with a butyl group.
Uniqueness
Butyl 2,3-diethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and diethyl groups on the cyclopropane ring makes it a valuable compound for studying steric effects and reactivity.
Properties
CAS No. |
61452-45-7 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
butyl 2,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-14-12(13)11-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
XTKCIIJYHPKWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(C1CC)CC |
Origin of Product |
United States |
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